REACTION_CXSMILES
|
[O:1]([C:6]([N:8]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9]1)=[O:7])[C:2]([CH3:5])([CH3:4])[CH3:3].CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>>[CH3:16][N:17]([CH:19]=[C:11]1[C:10](=[O:13])[CH2:9][N:8]([C:6]([O:1][C:2]([CH3:5])([CH3:3])[CH3:4])=[O:7])[CH2:12]1)[CH3:18]
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Name
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|
Quantity
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4.1 g
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Type
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reactant
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Smiles
|
O(C(C)(C)C)C(=O)N1CC(CC1)=O
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Name
|
|
Quantity
|
30 mL
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Type
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reactant
|
Smiles
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COC(N(C)C)OC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was redissolved in a minimum amount of dichloromethane
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Type
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CUSTOM
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Details
|
triturated with hexane
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Type
|
CUSTOM
|
Details
|
to yield a yellow precipitate
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Name
|
|
Type
|
|
Smiles
|
CN(C)C=C1CN(CC1=O)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |